5-bromo-2,3,4-trimethylbenzoic acid 5-bromo-2,3,4-trimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC11120655
InChI: InChI=1S/C10H11BrO2/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3,(H,12,13)
SMILES: CC1=C(C(=CC(=C1C)Br)C(=O)O)C
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

5-bromo-2,3,4-trimethylbenzoic acid

CAS No.:

Cat. No.: VC11120655

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2,3,4-trimethylbenzoic acid -

Specification

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name 5-bromo-2,3,4-trimethylbenzoic acid
Standard InChI InChI=1S/C10H11BrO2/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3,(H,12,13)
Standard InChI Key RZMHOTLNHRMNQM-UHFFFAOYSA-N
SMILES CC1=C(C(=CC(=C1C)Br)C(=O)O)C
Canonical SMILES CC1=C(C(=CC(=C1C)Br)C(=O)O)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-bromo-2,3,4-trimethylbenzoic acid is C₁₁H₁₁BrO₂, with a molecular weight of 271.11 g/mol. The benzene ring is substituted with three methyl groups at positions 2, 3, and 4, a bromine atom at position 5, and a carboxylic acid group at position 1. The spatial arrangement of substituents creates significant steric effects, which influence both chemical reactivity and crystal packing .

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight271.11 g/mol
CAS Registry NumberNot explicitly reported
Substituent Positions2,3,4-trimethyl; 5-bromo; 1-COOH

Synthetic Pathways

Bromination of Trimethylbenzoic Acid

A common strategy involves brominating 2,3,4-trimethylbenzoic acid. N-Bromosuccinimide (NBS) in sulfuric acid is frequently employed for regioselective bromination. The reaction typically proceeds at 10–50°C, with catalysts like sodium sulfite enhancing selectivity by suppressing para-brominated byproducts .

2,3,4-Trimethylbenzoic acid+NBSH2SO4,Na2SO35-Bromo-2,3,4-trimethylbenzoic acid\text{2,3,4-Trimethylbenzoic acid} + \text{NBS} \xrightarrow{\text{H}_2\text{SO}_4, \text{Na}_2\text{SO}_3} \text{5-Bromo-2,3,4-trimethylbenzoic acid}

Key parameters:

  • Molar ratio: 1:0.5–1.5 (substrate:NBS)

  • Catalyst: Sodium sulfite (0.2–1.0 equiv)

  • Yield: ~85% after recrystallization .

Alternative Routes

  • Friedel-Crafts Alkylation: Methylation of bromobenzoic acid derivatives using methyl chloride and Lewis acids like AlCl₃. This method risks over-alkylation but offers scalability.

  • Hydrolysis of Nitriles: Hydrolyzing 5-bromo-2,3,4-trimethylbenzonitrile (EVT-13123951) under acidic or basic conditions to yield the carboxylic acid.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic methyl groups.

  • Melting Point: Estimated 180–190°C (analogous to 2,4,5-trimethylbenzoic acid derivatives) .

  • Stability: Stable under ambient conditions but may decarboxylate at elevated temperatures.

Acid Dissociation Constant (pKa)

The carboxylic acid group has a pKa of ~4.2, slightly lower than unsubstituted benzoic acid (pKa 4.8) due to electron-withdrawing effects of bromine .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • O-H Stretch: Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).

  • C=O Stretch: 1680–1700 cm⁻¹.

  • C-Br Stretch: 550–600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Methyl groups: δ 2.2–2.4 ppm (singlets, 9H).

    • Aromatic protons: δ 7.5–8.0 ppm (singlet, 1H).

  • ¹³C NMR:

    • Carboxylic carbon: δ 170–172 ppm.

    • Brominated carbon: δ 120–125 ppm .

UV-Vis Spectroscopy

  • λₘₐₓ: 260–280 nm (π→π* transitions of aromatic ring) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to SGLT2 inhibitors for diabetes therapy. Its bromine and methyl groups enable further functionalization via Suzuki coupling or nucleophilic substitution .

Materials Science

Used in synthesizing liquid crystals and polymers, where steric and electronic properties modulate phase behavior and conductivity .

Challenges and Future Directions

Regioselectivity in Synthesis

Despite catalytic improvements, achieving >95% regioselectivity remains challenging. Computational modeling (DFT) is being explored to predict reaction pathways .

Green Chemistry

Efforts focus on replacing sulfuric acid with ionic liquids and minimizing halogenated waste .

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